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Compound of Interest

Compound Name: Cycloheptyl 3-oxobutanoate

Cat. No.: B15160345 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted physicochemical and ADMET

(Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the novel

compound Cycloheptyl 3-oxobutanoate. Due to the absence of experimental data for this

specific molecule, this report leverages in silico prediction methodologies. To offer a valuable

comparative context, the predicted properties of Cycloheptyl 3-oxobutanoate are presented

alongside established experimental data for structurally similar and widely studied compounds,

namely Ethyl 3-oxobutanoate and Propyl 3-oxobutanoate.

Comparative Data Analysis
The following table summarizes the predicted properties for Cycloheptyl 3-oxobutanoate and

the experimentally determined properties for its ethyl and propyl analogs. These in silico

predictions for Cycloheptyl 3-oxobutanoate are generated based on established

computational models and algorithms commonly used in drug discovery and computational

chemistry.[1][2][3]
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Property
Cycloheptyl 3-
oxobutanoate
(Predicted)

Ethyl 3-
oxobutanoate
(Experimental)

Propyl 3-
oxobutanoate
(Experimental)

Physicochemical

Properties

Molecular Weight (

g/mol )
198.28 130.14 144.17

logP (Octanol/Water

Partition Coefficient)
2.8 - 3.2 0.19 - 0.25 ~0.7 (estimated)

Water Solubility Low to Moderate 58.6 g/L Soluble

pKa (Strongest Acidic) 10.5 - 11.5 9.93 ~10-11

Polar Surface Area

(Å²)
43.37 43.37 43.37

Rotatable Bond Count 4 4 5

ADMET Properties

(Predicted/Experiment

al)

Human Intestinal

Absorption
High High High

Blood-Brain Barrier

(BBB) Permeation
Moderate to High Low to Moderate Moderate

CYP450 2D6

Inhibition
Likely Inhibitor Unlikely Inhibitor Unlikely Inhibitor

Ames Mutagenicity Low Probability Non-mutagenic Non-mutagenic

hERG Inhibition Low to Moderate Risk Low Risk Low Risk

Experimental Protocols
To validate the in silico predictions, experimental determination of these properties is crucial.

Below is a detailed methodology for a key experiment.
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Determination of Octanol-Water Partition Coefficient
(logP) using the Shake-Flask Method
The octanol-water partition coefficient (logP) is a critical parameter for predicting the lipophilicity

and potential bioavailability of a compound.

Objective: To experimentally determine the logP value of Cycloheptyl 3-oxobutanoate.

Materials:

Cycloheptyl 3-oxobutanoate (synthesized and purified)

n-Octanol (pre-saturated with water)

Ultrapure water (pre-saturated with n-octanol)

Separatory funnels

Vortex mixer

Centrifuge

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Analytical balance

Procedure:

Preparation of Solutions:

Prepare a stock solution of Cycloheptyl 3-oxobutanoate of a known concentration in the

water-saturated n-octanol phase.

Prepare a series of calibration standards of the compound in n-octanol.

Partitioning:
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Add a known volume of the n-octanol stock solution and an equal volume of the octanol-

saturated water to a separatory funnel.

Securely stopper the funnel and shake it vigorously for a predetermined amount of time

(e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

Allow the funnel to stand undisturbed until the two phases have completely separated.

Phase Separation and Analysis:

Carefully separate the aqueous and n-octanol layers.

If necessary, centrifuge both phases to ensure complete separation and remove any

micro-emulsions.

Determine the concentration of Cycloheptyl 3-oxobutanoate in both the n-octanol and

aqueous phases using a suitable analytical method (UV-Vis spectrophotometry or HPLC).

A calibration curve should be generated using the prepared standards.

Calculation:

The partition coefficient (P) is calculated as the ratio of the concentration of the compound

in the n-octanol phase to its concentration in the aqueous phase: P =

[Concentration]octanol / [Concentration]water

The logP is then calculated as the base-10 logarithm of P: logP = log10(P)

Replicates: The experiment should be performed in triplicate to ensure the reliability of the

results.

Visualizations
In Silico Property Prediction Workflow
The following diagram illustrates a typical workflow for the in silico prediction of

physicochemical and ADMET properties of a novel compound like Cycloheptyl 3-
oxobutanoate.
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Caption: Workflow for in silico property prediction.

Logical Relationship of Predicted Properties to Drug
Development
This diagram shows the logical flow of how predicted properties influence decisions in the drug

development process.
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Caption: Decision logic in early drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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